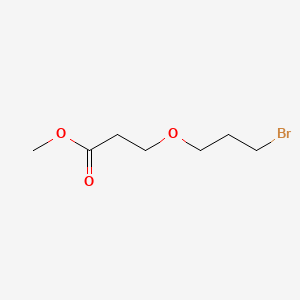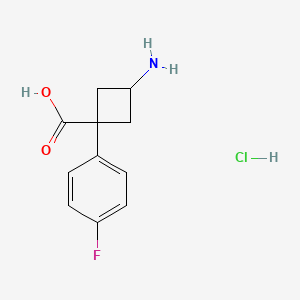
rac-(1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylicacidhydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group and a fluorophenyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylicacidhydrochloride typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the amino and fluorophenyl groups. Common synthetic routes may involve the use of cycloaddition reactions to form the cyclobutane ring, followed by functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylicacidhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylicacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-(1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to rac-(1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylicacidhydrochloride include other cyclobutane derivatives with different substituents, such as:
- rac-(1r,3r)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylicacidhydrochloride
- rac-(1r,3r)-3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylicacidhydrochloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11;/h1-4,9H,5-6,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRNJQOZJCTTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)F)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)
![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
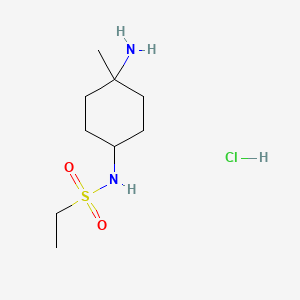

![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)
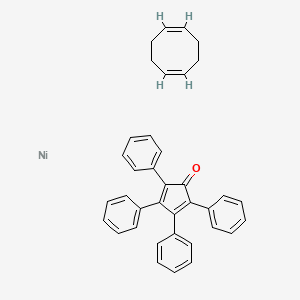
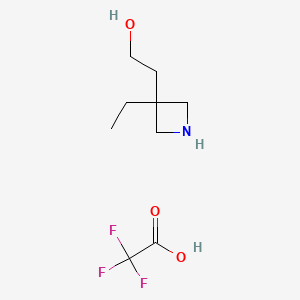
![4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride](/img/structure/B6608434.png)
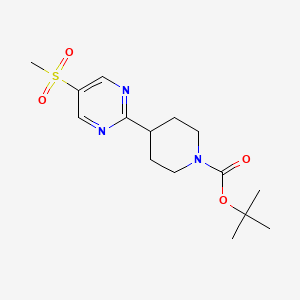
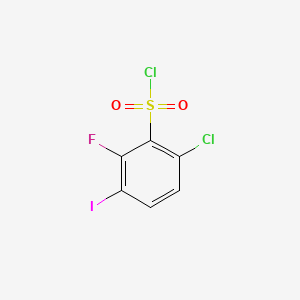
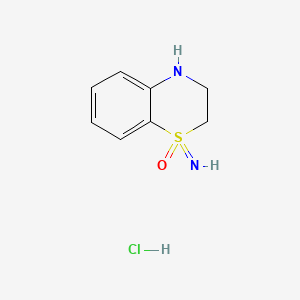
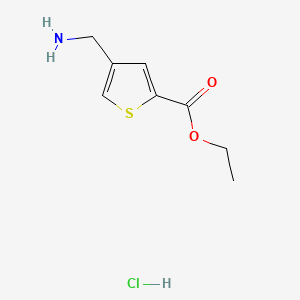
![2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid](/img/structure/B6608461.png)
